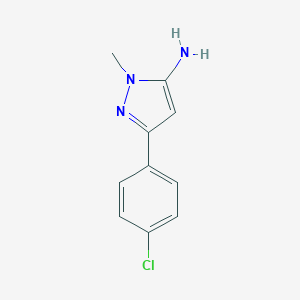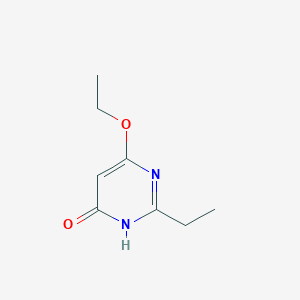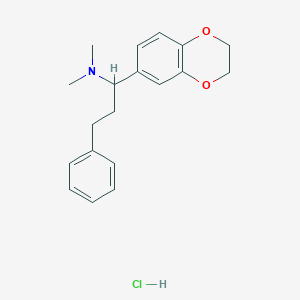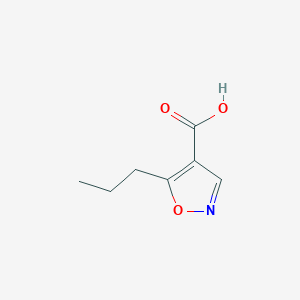
5-Propylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .
Molecular Structure Analysis
The molecular structure of 5-Propylisoxazole-4-carboxylic acid includes a five-membered isoxazole ring, a carboxylic acid group, and a propyl group . The molecule contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .Scientific Research Applications
Proteomics Research
5-Propylisoxazole-4-carboxylic acid: is utilized in proteomics research to study protein structure and function. It can be used as a building block for synthesizing peptides or as a probe to investigate protein-ligand interactions. This compound’s unique structure allows it to interact with specific amino acid residues, aiding in the elucidation of protein folding and stability mechanisms .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its carboxylic acid group is reactive and can be converted into various functional groups, making it a valuable reagent in the construction of pharmaceuticals, agrochemicals, and other organic compounds .
Nanotechnology
Carboxylic acids, including 5-Propylisoxazole-4-carboxylic acid , have applications in nanotechnology. They are used to modify the surface properties of nanoparticles, such as carbon nanotubes, which are then incorporated into polymer nanomaterials. These modified nanomaterials have enhanced mechanical and electrical properties, making them suitable for use in advanced materials and devices .
Future Directions
The future directions for research on 5-Propylisoxazole-4-carboxylic acid and other isoxazole derivatives are likely to focus on developing new synthetic strategies, improving the selectivity of peptide linkers, and exploring their potential applications in drug discovery . The use of unnatural amino acids and peptidomimetics is seen as a promising approach for the development of highly selective peptide linkers .
Mechanism of Action
Mode of Action
It’s known that isoxazole derivatives can interact with their targets based on their chemical diversity . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Isoxazole derivatives have been shown to have significant biological interests . They can influence various biochemical pathways, leading to a wide range of downstream effects. The exact pathways and effects would depend on the specific biological context.
Pharmacokinetics
The compound’s molecular weight is 15515 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific effects of 5-Propylisoxazole-4-carboxylic acid would depend on its particular targets and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of isoxazole derivatives has been reported to be influenced by the use of ionic liquids, which are considered environmentally friendly . .
properties
IUPAC Name |
5-propyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNNBLBFXZUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564026 |
Source


|
| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylisoxazole-4-carboxylic acid | |
CAS RN |
134541-04-1 |
Source


|
| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)

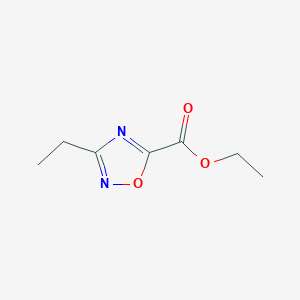

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)


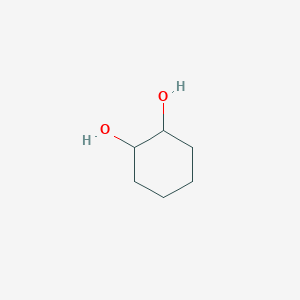


![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
